N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide
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Overview
Description
N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. The unique structure of this compound, characterized by the presence of a pyrrolopyrimidine core and various substituents, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyrimidine Core: The synthesis begins with the formation of the pyrrolopyrimidine core. This can be achieved by reacting a suitable pyrimidine derivative with an appropriate amine under specific reaction conditions.
Introduction of Substituents: The next step involves the introduction of the 3-chloro-4-methylphenyl and phenyl groups onto the pyrrolopyrimidine core. This can be accomplished through various substitution reactions using reagents such as halogenated aromatic compounds and suitable catalysts.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound shows promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and antimicrobial activities
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it has been shown to inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antimicrobial activity and is used in similar applications.
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-(4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: Known for its kinase inhibition properties and potential use in cancer therapy.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C27H22ClN5O |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[4-[[7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H22ClN5O/c1-17-8-13-22(14-24(17)28)33-15-23(19-6-4-3-5-7-19)25-26(29-16-30-27(25)33)32-21-11-9-20(10-12-21)31-18(2)34/h3-16H,1-2H3,(H,31,34)(H,29,30,32) |
InChI Key |
JIALHOHWBBQUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)NC(=O)C)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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